molecular formula C13H8N4OS B1668176 PKR 阻害剤 CAS No. 608512-97-6

PKR 阻害剤

カタログ番号 B1668176
CAS番号: 608512-97-6
分子量: 268.30 g/mol
InChIキー: VFBGXTUGODTSPK-BAQGIRSFSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Protein kinase RNA-activated (PKR) inhibitors are compounds that inhibit the activity of the protein kinase RNA-activated enzyme. This enzyme plays a crucial role in various cellular processes, including the regulation of protein synthesis, response to viral infections, and the induction of apoptosis. PKR inhibitors have gained significant attention due to their potential therapeutic applications in treating diseases such as cancer, viral infections, and neurodegenerative disorders .

科学的研究の応用

PKR inhibitors have a wide range of scientific research applications, including:

In Vivo

In vivo studies of PKR Inhibitor inhibitors involve the administration of the inhibitor to a living organism. These studies are typically done in animals, such as mice or rats, and involve the administration of the inhibitor through injection, oral ingestion, or topical application. These studies allow researchers to study the effect of the inhibitor on cellular processes in a living organism.

In Vitro

In vitro studies of PKR Inhibitor inhibitors involve the use of cell cultures or isolated proteins. These studies allow researchers to study the effect of the inhibitor on cellular processes in a controlled environment. In vitro studies are typically done in cell cultures, such as Chinese hamster ovary (CHO) cells, or in isolated proteins, such as PKR Inhibitor.

作用機序

PKR inhibitors exert their effects by binding to the ATP-binding site of the protein kinase RNA-activated enzyme, thereby preventing its autophosphorylation and subsequent activation. This inhibition blocks the phosphorylation of eukaryotic initiation factor 2 alpha, which is essential for the regulation of protein synthesis. By inhibiting PKR, these compounds can prevent the induction of apoptosis and reduce the production of pro-inflammatory cytokines .

生物活性

PKR Inhibitor inhibitors have been shown to have a variety of biological activities. These include the inhibition of protein synthesis, the inhibition of cell cycle progression, the inhibition of apoptosis, and the inhibition of inflammatory cytokine production.
Biochemical and Physiological Effects
PKR Inhibitor inhibitors have been shown to have a variety of biochemical and physiological effects. These include the inhibition of protein synthesis, the inhibition of cell cycle progression, the inhibition of apoptosis, and the inhibition of inflammatory cytokine production. In addition, PKR Inhibitor inhibitors have been shown to have effects on the activity of other enzymes, such as caspases and calpains, and on the expression of genes involved in cell cycle progression and apoptosis.

実験室実験の利点と制限

PKR Inhibitor inhibitors have several advantages and limitations for lab experiments. The advantages include the ability to study the effect of the inhibitor on cellular processes in a controlled environment, the ability to study the effect of the inhibitor on protein synthesis, and the ability to study the effect of the inhibitor on cell signaling. The limitations include the lack of understanding of the pharmacodynamics of the inhibitor and the risk of toxicity associated with the use of the inhibitor.

将来の方向性

There are a number of potential future directions for PKR Inhibitor inhibitors. These include the development of more specific inhibitors that target specific pathways, the development of inhibitors that are more effective in vivo, the development of inhibitors that have fewer side effects, and the development of inhibitors that are more cost-effective. In addition, further research into the mechanism of action of the inhibitors is needed to better understand how they work and how they can be used to treat diseases. Finally, further research into the biochemical and physiological effects of the inhibitors is needed to better understand their potential therapeutic applications.

Safety and Hazards

PKR Inhibitor is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

生化学分析

Biochemical Properties

C16 (PKR inhibitor) is an imidazolo-oxindole compound that acts as a potent inhibitor of PKR by targeting its ATP-binding site . This inhibition prevents the autophosphorylation of PKR, which is essential for its activation. The compound effectively inhibits RNA-induced PKR autophosphorylation with an IC50 of 210 nM and rescues PKR-dependent translation block with an IC50 of 100 nM . By inhibiting PKR, C16 (PKR inhibitor) interacts with various biomolecules, including the eukaryotic initiation factor 2 alpha (eIF2α), which is a downstream target of PKR . Phosphorylation of eIF2α by PKR inhibits protein synthesis, but C16 (PKR inhibitor) prevents this phosphorylation, thereby allowing normal protein synthesis to proceed .

Cellular Effects

C16 (PKR inhibitor) has significant effects on various cell types and cellular processes. By inhibiting PKR, it prevents the phosphorylation of eIF2α, which in turn allows for the continuation of protein synthesis . This inhibition has been shown to reduce inflammation in adipose tissues, increase sensitivity to insulin, and ameliorate diabetic symptoms in animal models . Additionally, C16 (PKR inhibitor) has neuroprotective effects and can restore synaptic plasticity and memory in mouse models of Alzheimer’s disease . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of PKR and its downstream targets .

Molecular Mechanism

The molecular mechanism of C16 (PKR inhibitor) involves its binding to the ATP-binding site of PKR, thereby preventing its autophosphorylation and activation . This inhibition blocks the phosphorylation of eIF2α, which is a critical step in the PKR-mediated inhibition of protein synthesis . By preventing this phosphorylation, C16 (PKR inhibitor) allows for the normal translation of mRNA and the production of proteins necessary for cellular function . Additionally, the inhibition of PKR by C16 (PKR inhibitor) affects the activation of several transcription factors, such as NF-κB, p53, and STATs, which play roles in apoptosis, inflammation, and cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C16 (PKR inhibitor) have been observed to change over time. The compound demonstrates impressive inhibitory effects on PKR in pharmacologically relevant concentrations and exhibits biological effects in tissue cultures . The stability and degradation of C16 (PKR inhibitor) over time can influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of C16 (PKR inhibitor) vary with different dosages in animal models. In mouse models of Alzheimer’s disease, acute treatment with C16 (PKR inhibitor) can restore deficits in long-term memory and synaptic plasticity without affecting the amyloid beta load in the hippocampus . Additionally, the compound has been shown to have neuroprotective and nootropic effects in animal studies . At high doses, C16 (PKR inhibitor) may exhibit toxic or adverse effects, and careful dosage optimization is necessary to achieve therapeutic benefits while minimizing potential risks .

Metabolic Pathways

C16 (PKR inhibitor) is involved in various metabolic pathways by modulating the activity of PKR and its downstream targets. PKR plays a role in the regulation of protein synthesis, metabolic stress responses, and the translation initiation in various cells and neurons . By inhibiting PKR, C16 (PKR inhibitor) affects these metabolic pathways and can influence metabolic flux and metabolite levels . The compound’s effects on metabolic pathways are particularly relevant in the context of diseases such as diabetes and neurodegenerative disorders, where PKR dysregulation plays a significant role .

Transport and Distribution

The transport and distribution of C16 (PKR inhibitor) within cells and tissues are influenced by its interactions with various transporters and binding proteins. The compound’s ability to inhibit PKR and its downstream targets allows for its distribution to different cellular compartments where PKR is active .

Subcellular Localization

The subcellular localization of C16 (PKR inhibitor) is primarily determined by its interactions with PKR and its downstream targets. PKR is ubiquitously expressed in vertebrate cells and is involved in various cellular processes, including mRNA translation, transcriptional control, regulation of apoptosis, and cell proliferation . By inhibiting PKR, C16 (PKR inhibitor) can affect these processes and influence the localization and activity of PKR within different cellular compartments .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of PKR inhibitors often involves the use of computer-aided drug design to identify potential compounds. One such compound is 6-amino-3-methyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide. The synthetic route for this compound involves the reaction of 2-aminobenzimidazole with phenyl isocyanate under specific conditions . Another approach involves the synthesis of RNA circles using T4 RNA ligase, which exhibit minimized immunogenicity and form short double-stranded RNA regions to efficiently suppress PKR activation .

Industrial Production Methods

Industrial production of PKR inhibitors typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification techniques is common to streamline the production process and reduce costs.

化学反応の分析

Types of Reactions

PKR inhibitors undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis of PKR inhibitors include phenyl isocyanate, 2-aminobenzimidazole, and T4 RNA ligase. Reaction conditions often involve specific temperatures, pH levels, and catalysts to ensure the desired chemical transformations.

Major Products

The major products formed from these reactions are compounds that effectively inhibit the activity of the protein kinase RNA-activated enzyme. These products are characterized by their ability to bind to the ATP-binding site of PKR and block autophosphorylation .

類似化合物との比較

PKR inhibitors can be compared with other similar compounds, such as:

These compounds share similar mechanisms of action but differ in their chemical structures and specific binding affinities. The uniqueness of each compound lies in its potency, selectivity, and therapeutic potential.

特性

IUPAC Name

(8Z)-8-(1H-imidazol-5-ylmethylidene)-6H-pyrrolo[2,3-g][1,3]benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4OS/c18-13-8(3-7-4-14-5-15-7)11-9(17-13)1-2-10-12(11)19-6-16-10/h1-6H,(H,14,15)(H,17,18)/b8-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBGXTUGODTSPK-BAQGIRSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1NC(=O)C3=CC4=CN=CN4)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C\3=C1NC(=O)/C3=C\C4=CN=CN4)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159885-47-8, 608512-97-6
Record name C-16
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159885478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazolo-oxindole PKR inhibitor C16
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C-16
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9Q75QZK84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PKR Inhibitor
Reactant of Route 2
PKR Inhibitor
Reactant of Route 3
PKR Inhibitor
Reactant of Route 4
PKR Inhibitor
Reactant of Route 5
PKR Inhibitor
Reactant of Route 6
PKR Inhibitor

Q & A

A: PKR inhibitors can interact with their target through different mechanisms. Some, like imoxin (C16), directly inhibit PKR kinase activity, preventing the phosphorylation of eukaryotic initiation factor 2-alpha (eIF2α) [, , , ]. This inhibition of eIF2α phosphorylation can subsequently alleviate endoplasmic reticulum (ER) stress and reduce the expression of proinflammatory cytokines like TNF-α [, , , , ]. Other inhibitors, like 2-aminopurine (2-AP), can also block PKR activity and downstream signaling pathways like NF-κB, impacting cytokine production and cellular responses [, , ].

ANone: While the provided research mentions imoxin and 2-aminopurine as PKR inhibitors, detailed structural information like molecular formula, weight, and spectroscopic data are not provided. Further research into the chemical properties of these specific inhibitors would be needed.

ANone: Certainly. Several studies mentioned demonstrate the efficacy of PKR inhibitors in various models:

  • In vitro:
    • Imoxin reduced tunicamycin-induced ER stress and restored insulin signaling in C2C12 myotubes [].
    • Both imoxin and 2-AP suppressed tunicamycin-mediated ER stress in pancreatic beta cells, improving insulin secretion capacity [].
    • Imoxin attenuated high fructose-induced oxidative stress and apoptosis in renal epithelial cells [].
  • In vivo:
    • A PKR inhibitor reduced NMDA-induced retinal damage in mice [].
    • Imoxin alleviated sepsis-induced renal injury in mice, likely by reducing ER stress and inflammation [].
    • C16 rescued memory impairment and attenuated ATF4 overexpression in a mouse model expressing the human ApoE4 allele, a genetic risk factor for Alzheimer's disease [].

ANone: The research suggests that PKR inhibitors hold promise for various applications, including:

  • Neurodegenerative diseases: PKR inhibition shows potential in Alzheimer's disease models, rescuing memory deficits and reducing neuroinflammation [, ].
  • Metabolic disorders: PKR inhibitors like imoxin show potential in managing diabetes by protecting pancreatic beta cells and improving insulin sensitivity [, ].
  • Inflammatory conditions: PKR inhibitors have demonstrated efficacy in reducing inflammation in models of sepsis-induced renal injury and LPS-induced muscle inflammation [, ].

A: While the research doesn't specifically address resistance mechanisms to PKR inhibitors, it does highlight the adaptability of viruses. For example, Andes virus nucleocapsid protein can interrupt PKR dimerization, inhibiting its activation and highlighting a potential viral evasion strategy []. Further research is crucial to understand and overcome potential resistance mechanisms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。